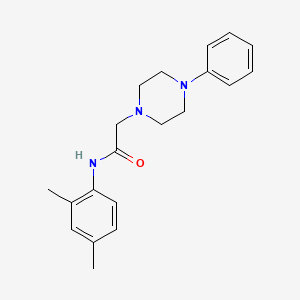
N-1,3-benzodioxol-5-yl-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BPTU and is known for its unique properties that make it an ideal candidate for various laboratory experiments.
Mécanisme D'action
BPTU exerts its inhibitory effects on enzymes by binding to their active sites and preventing their catalytic activity. The thiourea group in BPTU is known to be essential for its inhibitory activity, as it forms hydrogen bonds with the amino acid residues in the active site of the enzyme.
Biochemical and Physiological Effects:
BPTU has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of uric acid in the blood, which can be beneficial for the treatment of gout. It has also been found to have anti-inflammatory and antioxidant properties, which can be useful for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BPTU has several advantages for laboratory experiments. It is a highly potent inhibitor of various enzymes, which makes it an ideal candidate for studying their catalytic mechanisms. It is also relatively stable and can be stored for extended periods without significant degradation. However, BPTU has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of BPTU. One potential application is its use as a tool for studying enzyme kinetics and mechanisms. Another potential application is its use as a lead compound for the development of new drugs for the treatment of various diseases, such as gout and inflammation. Further studies are needed to fully understand the potential applications of BPTU and its mechanisms of action.
Méthodes De Synthèse
The synthesis of BPTU involves the reaction between 4-amino-1,3-dimethyl-5-nitrobenzene and 1,3,5-trimethylpyrazole-4-carbonyl chloride in the presence of a catalyst. This reaction results in the formation of BPTU as a white crystalline powder. The purity of the compound can be improved by using various purification techniques, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
BPTU has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of various enzymes, including urease, xanthine oxidase, and carbonic anhydrase. These enzymes play important roles in various physiological processes, and their inhibition can lead to the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(1,3,5-trimethylpyrazol-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-8-13(9(2)18(3)17-8)16-14(21)15-10-4-5-11-12(6-10)20-7-19-11/h4-6H,7H2,1-3H3,(H2,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLYARFXGDZEIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=S)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5842611.png)
![2-(4-biphenylyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5842614.png)



![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5842646.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole](/img/structure/B5842652.png)



![N-{amino[(7-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5842695.png)
![N-[2-(acetylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B5842705.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5842714.png)
